molecular formula C12H27PS4 B14746907 Tributyl phosphorotetrathioate CAS No. 1642-47-3

Tributyl phosphorotetrathioate

Cat. No.: B14746907
CAS No.: 1642-47-3
M. Wt: 330.6 g/mol
InChI Key: VPCSUXLEOKYMDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl phosphorotetrathioate can be synthesized through the reaction of butyl mercaptan with phosphorus oxychloride. The reaction typically involves the use of a solvent such as benzene or toluene and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Tributyl phosphorotetrathioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Tributyl phosphorotetrathioate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission . This mechanism is similar to other organophosphorus compounds used as pesticides and nerve agents .

Comparison with Similar Compounds

Properties

CAS No.

1642-47-3

Molecular Formula

C12H27PS4

Molecular Weight

330.6 g/mol

IUPAC Name

tris(butylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H27PS4/c1-4-7-10-15-13(14,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3

InChI Key

VPCSUXLEOKYMDK-UHFFFAOYSA-N

Canonical SMILES

CCCCSP(=S)(SCCCC)SCCCC

Origin of Product

United States

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